4-Nitrobenzaldehyde benzyl(phenyl)hydrazone
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Overview
Description
4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is an organic compound with the molecular formula C20H17N3O2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a hydrazone group. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and benzyl(phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted hydrazones and oximes.
Scientific Research Applications
4-Nitrobenzaldehyde benzyl(phenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone involves its ability to form stable hydrazone bonds with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity makes it useful in forming stable complexes with metals and other organic compounds .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active site.
Protein-Ligand Interactions: It can bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
- Benzaldehyde phenylhydrazone
- 4-Nitrobenzaldehyde phenylhydrazone
- Benzaldehyde 4-nitrophenylhydrazone
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C20H17N3O2/c24-23(25)20-13-11-17(12-14-20)15-21-22(19-9-5-2-6-10-19)16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+ |
InChI Key |
ZMPSVRONWFYITH-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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